5-(2,3-Dichlorophenoxy)furan-2-carbaldehyde
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Overview
Description
5-(2,3-Dichlorophenoxy)furan-2-carbaldehyde is an organic compound belonging to the class of furan derivatives. It has the molecular formula C12H8Cl2O3 and a molecular weight of 271.09 g/mol. This compound is characterized by the presence of a furan ring substituted with a 2,3-dichlorophenoxy group and an aldehyde group.
Preparation Methods
The synthesis of 5-(2,3-Dichlorophenoxy)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux in acetic acid . This method provides good to high yields and short reaction times. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(2,3-Dichlorophenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antiviral and anticancer properties . Additionally, it is used in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antiviral research, it may inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
5-(2,3-Dichlorophenoxy)furan-2-carbaldehyde can be compared with other similar compounds, such as 2,3-dihydrobenzofuran-5-carboxaldehyde and 5-(2-fluoro-phenyl)-furan-2-carbaldehyde . These compounds share structural similarities but differ in their substituents and functional groups. The presence of the 2,3-dichlorophenoxy group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
Molecular Formula |
C11H6Cl2O3 |
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Molecular Weight |
257.07 g/mol |
IUPAC Name |
5-(2,3-dichlorophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2O3/c12-8-2-1-3-9(11(8)13)16-10-5-4-7(6-14)15-10/h1-6H |
InChI Key |
GBYVULUWVIXWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
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